molecular formula C12H12FNO3 B12079992 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12079992
M. Wt: 237.23 g/mol
InChI Key: QJHJCRLBTYSSBG-UHFFFAOYSA-N
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Description

7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, a methoxy-ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with an appropriately substituted indole derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Alkylation: The 1st position is alkylated with 2-methoxy-ethyl bromide in the presence of a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxaldehyde or 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.

    Reduction: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-methanol.

    Substitution: Products depend on the nucleophile used, such as 7-amino-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound could be explored for its interactions with biological targets.

Medicine

Medicinally, indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. This compound could be investigated for its therapeutic potential in these areas.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy-ethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks the fluorine and methoxy-ethyl groups, making it less lipophilic and potentially less bioactive.

    7-fluoroindole: Lacks the carboxylic acid and methoxy-ethyl groups, which may reduce its versatility in chemical reactions.

    1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which may affect its binding properties and stability.

Uniqueness

The presence of both the fluorine atom and the methoxy-ethyl group in 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid makes it unique. These functional groups can enhance its chemical reactivity, biological activity, and pharmacokinetic profile, distinguishing it from other indole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

7-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c1-17-6-5-14-7-9(12(15)16)8-3-2-4-10(13)11(8)14/h2-4,7H,5-6H2,1H3,(H,15,16)

InChI Key

QJHJCRLBTYSSBG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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